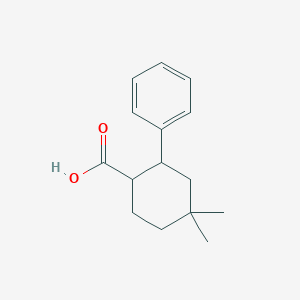

4,4-Dimethyl-2-phenylcyclohexane-1-carboxylic acid

Description

The study of 4,4-Dimethyl-2-phenylcyclohexane-1-carboxylic acid is primarily rooted in its identity as a substituted cyclohexanecarboxylic acid. This class of compounds is notable for its members' applications in materials science and pharmaceuticals. The specific substitutions of two methyl groups at the 4-position and a phenyl group at the 2-position on the cyclohexane (B81311) ring create a unique stereochemical and electronic environment that could impart novel properties.

Cyclohexanecarboxylic acid and its derivatives are fundamental scaffolds in organic chemistry. The parent compound, cyclohexanecarboxylic acid, is a colorless oil that serves as a precursor in the synthesis of various organic molecules. wikipedia.org Research into its derivatives often focuses on how different substituents on the cyclohexane ring influence the compound's physical and chemical properties. For instance, studies have explored how substitutions can lead to the development of liquid crystals and other materials with specific mesomorphous (liquid-crystal) characteristics. osti.gov The stereochemistry of these derivatives, particularly the cis and trans isomerism of substituents, plays a crucial role in determining their properties. osti.govgoogle.com

The research on related compounds demonstrates a wide range of applications for cyclohexanecarboxylic acid derivatives, including:

Pharmaceuticals: As intermediates for medicines and as active compounds themselves, such as VLA-4 antagonists and DGAT1 inhibitors. nih.govnih.gov

Liquid Crystals: Certain derivatives are useful as intermediates in the synthesis of liquid crystals. google.com

Agrochemicals: Some have been investigated for their potential use in agriculture.

Polymers: They can serve as monomers or additives in the production of polymers.

The potential of this compound would be evaluated within this existing framework, with its specific substituents expected to modulate its biological activity and material properties.

The academic rationale for investigating this compound would stem from a desire to understand the structure-property relationships in substituted cyclohexanes. The key structural features of this molecule are:

The Carboxylic Acid Group: This functional group provides a site for further chemical modification and is often crucial for biological activity.

The Phenyl Group at the 2-position: The introduction of an aromatic ring can introduce steric bulk and electronic effects, such as pi-stacking interactions, which are significant in molecular recognition and binding to biological targets.

The Gem-Dimethyl Group at the 4-position: This feature can lock the conformation of the cyclohexane ring, which can be advantageous in designing molecules with specific shapes to fit into enzyme active sites or crystal lattices.

A systematic investigation would likely involve the synthesis of its various stereoisomers to explore how the spatial arrangement of the phenyl and carboxylic acid groups affects its properties.

Prior research on structurally related cyclohexane carboxylic acids provides a foundation for understanding the potential of this compound. For example, research on 4-substituted cyclohexanecarboxylic acids has shown that the trans isomers, where the substituent is in an equatorial position relative to the carboxyl group, are generally more stable than the cis isomers. google.com This stereochemical preference has significant implications for their use as intermediates in various applications.

Furthermore, studies on other substituted cyclohexanecarboxylic acids have revealed their potential as bioactive molecules. For instance, certain derivatives have been synthesized and evaluated as potent inhibitors of enzymes like diacylglycerol acyltransferase 1 (DGAT1), which is a target for obesity treatment. nih.gov Another area of active research is their use as antagonists for integrin VLA-4, which is involved in inflammatory processes. nih.gov

The synthesis and biological evaluation of various cyclohexane carboxylic acid derivatives are ongoing, with a focus on creating novel compounds with improved efficacy and pharmacokinetic properties. nih.govnih.gov The investigation of this compound would be a logical extension of this existing body of work, aiming to explore a new region of chemical space.

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-2-phenylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-15(2)9-8-12(14(16)17)13(10-15)11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJNOTDRZQGNMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C(C1)C2=CC=CC=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515332-88-3 | |

| Record name | 4,4-dimethyl-2-phenylcyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4 Dimethyl 2 Phenylcyclohexane 1 Carboxylic Acid

Retrosynthetic Analysis of 4,4-Dimethyl-2-phenylcyclohexane-1-carboxylic acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic pathway. journalspress.comicj-e.org For this compound, the analysis begins by identifying the key chemical bonds that can be disconnected based on reliable chemical reactions.

A primary disconnection involves the carboxylic acid group. A carboxylic acid can be synthesized from a variety of precursors, suggesting a functional group interconversion (FGI) is a logical first step. For instance, it can be formed from a primary alcohol, an aldehyde, or through the carboxylation of an organometallic reagent. youtube.comyoutube.com Disconnecting the C1-COOH bond leads to a precursor such as a hydroxymethyl or a brominated cyclohexane (B81311) derivative.

A second key disconnection targets the bond between the phenyl group and the cyclohexane ring at the C2 position. This C-C bond can be formed through a nucleophilic attack of a phenyl organometallic reagent. A conjugate addition (Michael reaction) of a phenyl nucleophile to an α,β-unsaturated ketone is a powerful strategy for forming such bonds. masterorganicchemistry.com This disconnection leads to a key intermediate: 4,4-dimethyl-2-cyclohexen-1-one (B91216).

The cyclohexane ring itself can be disconnected. The structure of the 4,4-dimethyl-2-cyclohexen-1-one intermediate strongly suggests a Robinson annulation reaction, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com This disconnection breaks the ring down into a ketone (acetone, providing the gem-dimethyl group and one ring carbon) and methyl vinyl ketone.

This retrosynthetic pathway provides a clear and logical route for the synthesis, starting from simple acyclic precursors and building the complexity of the target molecule in a controlled manner.

Classical Synthetic Routes to this compound

Based on the retrosynthetic analysis, a classical synthesis would involve the initial formation of the cyclohexane core, followed by the introduction and modification of the necessary functional groups.

The formation of the 4,4-dimethylcyclohexane skeleton is efficiently achieved using the Robinson annulation. libretexts.org This reaction sequence is a cornerstone of six-membered ring synthesis in organic chemistry. wikipedia.org

The process begins with a Michael addition. The enolate of a ketone, in this case, derived from isobutyraldehyde (B47883) or a related precursor that can generate the gem-dimethyl motif, attacks an α,β-unsaturated ketone like methyl vinyl ketone. This 1,4-addition forms a 1,5-dicarbonyl intermediate. The subsequent step is an intramolecular aldol condensation. Under basic or acidic conditions, an enolate is formed within the 1,5-diketone, which then attacks the other carbonyl group, leading to the formation of a six-membered ring. A final dehydration step yields the α,β-unsaturated ketone, 4,4-dimethyl-2-cyclohexen-1-one. jk-sci.com

| Step | Reaction Type | Reactants | Product |

| 1 | Michael Addition | Ketone Enolate + Methyl Vinyl Ketone | 1,5-Diketone |

| 2 | Aldol Condensation | 1,5-Diketone | β-Hydroxy Ketone |

| 3 | Dehydration | β-Hydroxy Ketone | 4,4-Dimethyl-2-cyclohexen-1-one |

With the 4,4-dimethyl-2-cyclohexen-1-one core synthesized, subsequent steps focus on introducing the phenyl group and converting the ketone into a carboxylic acid.

Introduction of the Phenyl Group: The phenyl substituent is introduced at the C2 position via a conjugate addition to the enone. A common and effective method is the use of a Gilman reagent (a lithium diorganocuprate), such as lithium diphenylcuprate (Ph₂CuLi). This organometallic reagent selectively performs a 1,4-addition, attacking the β-carbon of the unsaturated system to yield the desired 4,4-dimethyl-2-phenylcyclohexan-1-one. masterorganicchemistry.com

Conversion to Carboxylic Acid: The final step is the transformation of the ketone functional group at C1 into the target carboxylic acid. This is a multi-step process that requires the addition of a carbon atom followed by oxidation. A common strategy involves:

Wittig Reaction: The ketone is reacted with a one-carbon Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to form an exocyclic double bond (1-methylene-4,4-dimethyl-2-phenylcyclohexane).

Oxidative Cleavage: The newly formed alkene is then subjected to oxidative cleavage. Ozonolysis (O₃) followed by an oxidative workup (e.g., with hydrogen peroxide) will cleave the double bond and oxidize the ring carbon to a carboxylic acid, yielding the final product.

Alternative methods for converting the ketone include conversion to a cyanohydrin, followed by hydrolysis of the nitrile group to a carboxylic acid.

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The target molecule has two stereocenters at positions C1 and C2, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The synthesis of a single stereoisomer requires asymmetric synthesis techniques.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

For the synthesis of this compound, a chiral auxiliary could be used to control the conjugate addition step. For example, an enamine could be formed between the 4,4-dimethyl-2-cyclohexen-1-one intermediate and a chiral amine (a derivative of proline or a C₂-symmetric amine). The chiral enamine would then react with a phenylating agent, with the auxiliary sterically blocking one face of the molecule, leading to a diastereoselective addition of the phenyl group. Subsequent hydrolysis would remove the auxiliary and regenerate the ketone, now with a defined stereochemistry at the C2 position.

Another approach involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to a precursor that will eventually become the carboxylic acid moiety. blogspot.com This auxiliary can then direct the stereoselective formation of the C1-C2 bond during a ring-closing step, or control the introduction of the phenyl group relative to the C1 substituent.

| Auxiliary Type | Point of Attachment | Controlled Reaction |

| Chiral Amine (e.g., Proline derivative) | C1 (as enamine) | Conjugate addition of phenyl group |

| Evans Oxazolidinone | C1 (as imide) | Alkylation or conjugate addition |

| Pseudoephedrine | C1 (as amide) | α-alkylation |

Asymmetric catalysis uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is often a more efficient approach than using stoichiometric chiral auxiliaries. nih.gov

A key step for controlling the stereochemistry of the target molecule is the conjugate addition of the phenyl group. This can be achieved with high enantioselectivity using metal-catalyzed or organocatalytic methods.

Metal-Catalyzed Asymmetric Conjugate Addition: The rhodium- or palladium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 4,4-dimethyl-2-cyclohexen-1-one is a powerful method. libretexts.org Chiral phosphine (B1218219) ligands, such as BINAP, or chiral diene ligands coordinate to the metal center and create a chiral environment that forces the addition of the phenyl group to occur on one specific face of the enone, leading to a product with high enantiomeric excess (ee). researchgate.net

Organocatalytic Asymmetric Conjugate Addition: Organocatalysis avoids the use of metals and often relies on chiral amines or thioureas to catalyze reactions. mdpi.com For instance, a chiral diarylprolinol silyl (B83357) ether catalyst can activate the enone intermediate to form a chiral iminium ion. This directs the Michael addition of a phenyl nucleophile to one face of the molecule, establishing the stereocenter at C2 with high enantioselectivity. nih.gov

Once the C2 stereocenter is set, the stereocenter at C1 can be established through diastereoselective reactions. For example, the reduction of the ketone in 4,4-dimethyl-2-phenylcyclohexan-1-one can be controlled by the existing stereocenter at C2, leading preferentially to one of the two possible diastereomeric alcohols, which can then be converted to the carboxylic acid.

Advanced Structural Elucidation and Stereochemical Analysis of 4,4 Dimethyl 2 Phenylcyclohexane 1 Carboxylic Acid

X-ray Crystallography for Absolute and Relative Configuration Determination of 4,4-Dimethyl-2-phenylcyclohexane-1-carboxylic acid

No crystal structure data for this compound has been deposited in crystallographic databases. To determine the absolute and relative configuration, a single crystal of the compound would need to be grown and subjected to X-ray diffraction analysis. This would provide precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms, unequivocally establishing the stereochemistry of the chiral centers at positions 1 and 2 of the cyclohexane (B81311) ring. Without this experimental data, a definitive determination of the solid-state conformation and packing is not possible.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Published ¹H NMR, ¹³C NMR, or advanced 2D NMR spectra for this compound could not be located. A complete NMR analysis would be required to assign the chemical shifts and coupling constants for all protons and carbons in the molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY) for Connectivity and Stereochemical Assignment

Detailed analysis using 2D NMR techniques is essential for unambiguous structural assignment.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the cyclohexane ring and its substituents.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are critical for stereochemical assignments. rsc.org These experiments detect through-space interactions between protons that are close to each other, which would help determine the relative orientation (axial vs. equatorial) of the phenyl and carboxylic acid groups on the cyclohexane ring. Without these spectra, a definitive assignment of the solution-state conformation and stereochemistry is not feasible.

Dynamic NMR and Variable Temperature Studies for Conformational Analysis of the Cyclohexane Ring

The substituted cyclohexane ring is expected to undergo conformational exchange, primarily through a chair-flip process. Dynamic NMR studies, conducted at various temperatures, would be necessary to investigate this process. By analyzing changes in the NMR line shapes as a function of temperature, it would be possible to determine the energy barrier for the ring inversion and the relative populations of the different chair conformers. nih.gov No such studies have been published for this specific compound.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound

While the molecular formula (C₁₅H₂₀O₂) can be determined, specific high-resolution mass spectrometry data and detailed fragmentation analysis for this compound are not available in the literature. Such an analysis would involve identifying the molecular ion peak and proposing structures for the major fragment ions observed under techniques like electron ionization (EI) or electrospray ionization (ESI). This would provide valuable information for structural confirmation.

Vibrational Spectroscopy (IR, Raman) for Specific Functional Group Identification and Conformational Insights

Experimental Infrared (IR) and Raman spectra for this compound have not been published. These techniques would be used to identify characteristic vibrational modes of the functional groups present, such as the carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid, and the aromatic C-H and C=C vibrations of the phenyl group. Subtle shifts in these vibrational frequencies could also provide insights into the conformational state and intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Stereochemical Characterization

As the molecule contains chiral centers, it is expected to be optically active. However, no Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) data has been reported. These chiroptical techniques are essential for characterizing the enantiomeric purity of a sample and can provide information about the absolute configuration of the stereocenters by analyzing the sign and intensity of the Cotton effects.

Reactivity and Reaction Mechanisms of 4,4 Dimethyl 2 Phenylcyclohexane 1 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety of 4,4-Dimethyl-2-phenylcyclohexane-1-carboxylic acid

The carboxylic acid group is a versatile functional group that undergoes a wide range of nucleophilic acyl substitution reactions.

Esterification: In the presence of an acid catalyst and an alcohol, this compound can be converted to its corresponding ester. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. The removal of water drives the equilibrium towards the formation of the ester. A variety of alcohols can be used, leading to a diverse range of esters. organic-chemistry.org

Amidation: The direct reaction of this compound with ammonia (B1221849) or primary and secondary amines to form amides is generally a slow process requiring high temperatures. To facilitate this transformation under milder conditions, activating agents are often employed. scilit.com These agents convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine. lookchemmall.comorgsyn.org

Anhydride Formation: Carboxylic acids can form anhydrides upon heating, with the removal of a molecule of water. youtube.com For this compound, this would lead to the formation of a symmetrical anhydride. Mixed anhydrides can also be synthesized by reacting the carboxylate salt of the acid with an acyl halide. wikipedia.orglibretexts.org

| Reaction | Reagents | Product |

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | 4,4-Dimethyl-2-phenylcyclohexane-1-carboxylate ester |

| Amidation | Amine (R'R''NH), Activating Agent (e.g., DCC) | N-substituted-4,4-Dimethyl-2-phenylcyclohexane-1-carboxamide |

| Anhydride Formation | Heat or Acyl Halide | 4,4-Dimethyl-2-phenylcyclohexane-1-carboxylic anhydride |

Reduction to Alcohols: The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds through a series of steps involving the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol.

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. organic-chemistry.org However, this can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which can then be reduced to the aldehyde using a less reactive reducing agent like lithium tri-tert-butoxyaluminum hydride. libretexts.org

| Reaction | Reagents | Product |

| Reduction to Alcohol | 1. LiAlH₄, 2. H₃O⁺ | (4,4-Dimethyl-2-phenylcyclohexyl)methanol |

| Reduction to Aldehyde | 1. SOCl₂, 2. LiAlH(OtBu)₃ | 4,4-Dimethyl-2-phenylcyclohexane-1-carbaldehyde |

Formation of Acid Halides: this compound can be readily converted into its corresponding acid halide, a more reactive derivative. youtube.com Reaction with thionyl chloride (SOCl₂) yields the acid chloride, while phosphorus tribromide (PBr₃) can be used to synthesize the acid bromide. youtube.comwikipedia.org These acid halides are valuable intermediates in organic synthesis. libretexts.orgyoutube.com

Other Activated Derivatives: Besides acid halides, other activated carboxylic acid derivatives can be prepared. These include mixed anhydrides, active esters, and acyl azides. These derivatives are designed to be more susceptible to nucleophilic attack than the parent carboxylic acid and are often used in peptide synthesis and other acylation reactions.

| Derivative | Reagents |

| Acid Chloride | Thionyl chloride (SOCl₂) |

| Acid Bromide | Phosphorus tribromide (PBr₃) |

| Mixed Anhydride | Acyl chloride, Carboxylate |

Reactions Involving the Cyclohexane (B81311) Ring of this compound

The cyclohexane ring, being a saturated carbocycle, is generally less reactive than the carboxylic acid moiety. However, the presence of the phenyl and methyl substituents can influence its reactivity.

Electrophilic Substitution: The cyclohexane ring itself is not susceptible to electrophilic aromatic substitution. However, the phenyl group attached to the ring can undergo such reactions. The orientation of substitution on the phenyl ring will be directed by the alkyl substituent (the cyclohexane ring), which is an ortho-, para-director.

Nucleophilic Substitution: Direct nucleophilic substitution on the saturated cyclohexane ring is generally not feasible unless a suitable leaving group is present. Such reactions would typically proceed via an SN1 or SN2 mechanism, depending on the substrate and reaction conditions.

Oxidation: The cyclohexane ring can be oxidized under harsh conditions, potentially leading to ring-opening and the formation of dicarboxylic acids. researchgate.net The specific products would depend on the oxidizing agent and the reaction conditions. The benzylic position (the carbon atom of the cyclohexane ring attached to the phenyl group) is a potential site for oxidation.

Reduction: The phenyl group of this compound can be reduced to a cyclohexyl group via catalytic hydrogenation. This reaction typically requires a catalyst such as platinum, palladium, or nickel and is conducted under a hydrogen atmosphere. The cyclohexane ring itself is already saturated and therefore cannot be further reduced under typical hydrogenation conditions.

Reactions at the Phenyl Substituent of this compound

The phenyl group attached to the cyclohexane ring is a key site for chemical modification, allowing for the introduction of a variety of functional groups through established aromatic chemistry.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The substituent already present on the ring, in this case, the 4,4-dimethyl-1-carboxycyclohex-2-yl group, directs the position of the incoming electrophile.

The alkyl group attached to the benzene (B151609) ring is generally considered an activating group and an ortho, para-director due to inductive effects and hyperconjugation. This means that incoming electrophiles will preferentially add to the positions ortho (adjacent) and para (opposite) to the point of attachment of the cyclohexane ring. The carboxylic acid group, being further away, has a negligible electronic effect on the phenyl ring's reactivity. However, the steric bulk of the substituted cyclohexane moiety can influence the ratio of ortho to para products, often favoring the less sterically hindered para position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions This table presents predicted major products for illustrative purposes, based on general principles of electrophilic aromatic substitution.

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4,4-Dimethyl-2-(4-nitrophenyl)cyclohexane-1-carboxylic acid |

| Bromination | Br₂, FeBr₃ | 4,4-Dimethyl-2-(4-bromophenyl)cyclohexane-1-carboxylic acid |

| Sulfonation | SO₃, H₂SO₄ | 4,4-Dimethyl-2-(4-sulfophenyl)cyclohexane-1-carboxylic acid |

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck) on the Phenyl Moiety

To participate in metal-catalyzed cross-coupling reactions, the phenyl ring of this compound must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. This is usually achieved through an initial electrophilic halogenation, as described in the previous section. Once functionalized, the resulting aryl halide or triflate can undergo a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an aryl halide. For instance, 4,4-Dimethyl-2-(4-bromophenyl)cyclohexane-1-carboxylic acid could be coupled with an arylboronic acid to form a biaryl structure.

Heck Coupling: In this reaction, an aryl halide is coupled with an alkene in the presence of a palladium catalyst. This would allow for the introduction of a vinyl group onto the phenyl ring of the target molecule.

These reactions are highly valued in organic synthesis for their efficiency and functional group tolerance. The general mechanism for these palladium-catalyzed couplings involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki) or alkene coordination/insertion (for Heck), and reductive elimination.

Stereochemical Implications and Diastereoselectivity in Reactions of this compound

The presence of multiple stereocenters in this compound (at C1 and C2 of the cyclohexane ring) means that stereochemistry is a critical consideration in its reactions.

Substrate-Controlled Diastereoselectivity in Derivatization Reactions

The existing stereochemistry of this compound can influence the stereochemical outcome of reactions at other positions, a phenomenon known as substrate-controlled diastereoselectivity. The bulky 4,4-dimethyl and phenyl groups can direct incoming reagents to attack the molecule from the less sterically hindered face.

For instance, in the derivatization of the carboxylic acid, while the stereocenters of the ring are not altered, the conformation of the resulting ester or amide can be influenced by the existing stereochemistry. In reactions that create new stereocenters, the original chiral centers can direct the formation of one diastereomer over another. The relative orientation of the phenyl and carboxylic acid groups (cis or trans) will play a significant role in determining the facial bias for reagent approach.

Derivatization and Functionalization Strategies for 4,4 Dimethyl 2 Phenylcyclohexane 1 Carboxylic Acid

Synthesis of Advanced Esters and Amides of 4,4-Dimethyl-2-phenylcyclohexane-1-carboxylic acid for Library Generation

The synthesis of ester and amide libraries from this compound is a fundamental approach to explore its structure-activity relationships. The steric hindrance imposed by the gem-dimethyl group and the adjacent phenyl ring necessitates the use of robust and efficient coupling methodologies to achieve high yields and purity.

For the synthesis of a diverse range of esters, classic methods such as Fischer-Speier esterification are often not suitable due to the sterically demanding nature of the carboxylic acid. More advanced techniques are typically employed. One such method is the Steglich esterification, which utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method proceeds under mild conditions and is effective for coupling sterically hindered acids with a wide array of primary, secondary, and even tertiary alcohols.

Similarly, the formation of amides from this compound requires potent activating agents to overcome the steric hindrance and the relatively low nucleophilicity of some amines. A variety of peptide coupling reagents have proven effective in this context. These include phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). These reagents, in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA), facilitate the formation of an activated intermediate that readily reacts with primary and secondary amines to afford the desired amides in high yields.

The generation of ester and amide libraries can be systematically achieved by employing a parallel synthesis approach, where this compound is reacted with a diverse set of alcohols and amines, respectively. This strategy allows for the rapid exploration of chemical space around the core scaffold.

Table 1: Exemplary Coupling Reagents for Ester and Amide Synthesis

| Derivative | Coupling Reagent/Method | Reactant | General Conditions |

|---|---|---|---|

| Esters | Steglich Esterification (DCC/DMAP) | Various Alcohols | Dichloromethane, Room Temperature |

| Esters | Yamaguchi Esterification | Various Alcohols | Toluene, Room Temperature |

| Amides | HBTU/DIPEA | Various Amines | Dimethylformamide, Room Temperature |

Introduction of Additional Functional Groups onto the Cyclohexane (B81311) Ring for Diversification

Further diversification of the this compound scaffold can be achieved by introducing additional functional groups onto the cyclohexane ring. These modifications can significantly alter the molecule's polarity, conformational preferences, and potential for intermolecular interactions.

One potential strategy involves the functionalization of the C-H bonds of the cyclohexane ring. While challenging due to the inert nature of these bonds, modern catalytic methods offer pathways for their selective activation. For instance, palladium-catalyzed C-H activation could potentially be employed to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the ring, directed by the carboxylic acid group.

Another approach could involve transformations of the existing stereochemistry. For example, radical-based reactions, such as the Hofmann–Löffler–Freytag reaction, could be adapted to introduce nitrogen-containing functionalities at a remote position on the cyclohexane ring, leading to the formation of cyclic amines.

Furthermore, if a synthetic route to this compound starts from a functionalized cyclohexane precursor, a wider range of derivatives can be accessed. For example, starting from a cyclohexene (B86901) derivative would allow for a variety of transformations across the double bond, such as epoxidation, dihydroxylation, or hydrogenation, prior to the introduction or modification of the carboxylic acid and phenyl groups.

Modifications of the Phenyl Group for Enhanced Molecular Complexity and Property Tuning

The phenyl group of this compound provides another avenue for structural diversification and the fine-tuning of molecular properties. Electrophilic aromatic substitution reactions are a common method to introduce a variety of functional groups onto the phenyl ring.

Standard reactions such as nitration, halogenation, Friedel-Crafts acylation, and alkylation can be employed to introduce nitro, halo, acyl, and alkyl groups, respectively. The position of substitution (ortho, meta, or para) will be directed by the electronic nature of the existing cyclohexyl substituent and can be controlled to some extent by the choice of reaction conditions and catalysts. For instance, nitration followed by reduction of the nitro group can provide an amino group, which can be further derivatized.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, offer a powerful tool for introducing more complex substituents onto the phenyl ring. To utilize these reactions, the phenyl group would first need to be functionalized with a suitable handle, such as a halide or a boronic acid. For example, bromination of the phenyl ring would provide a substrate for subsequent coupling with a variety of boronic acids (Suzuki coupling) or alkynes (Sonogashira coupling), leading to the formation of biaryl or aryl-alkyne derivatives.

Table 2: Potential Modifications of the Phenyl Group

| Reaction Type | Reagents | Functional Group Introduced |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Bromination | Br₂, FeBr₃ | -Br |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR |

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, base | -Ar |

Preparation of Bioconjugates and Chemical Probes Derived from this compound for Mechanistic Research

The carboxylic acid functionality of this compound is an ideal anchor for the synthesis of bioconjugates and chemical probes, which are valuable tools for studying biological systems.

Bioconjugation typically involves the covalent attachment of the molecule to a biomolecule, such as a protein, peptide, or nucleic acid. The carboxylic acid can be activated, for example with EDC and N-hydroxysuccinimide (NHS), to form an NHS ester. This activated ester can then react with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form a stable amide bond. This strategy allows for the site-specific labeling of biomolecules with the this compound moiety.

To create chemical probes, the core molecule can be appended with a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a photoaffinity label. For instance, a fluorescent dye containing a primary amine can be coupled to the carboxylic acid of this compound using the aforementioned amide bond formation strategies. The resulting fluorescent probe can then be used in cellular imaging studies to investigate its localization and interactions.

Similarly, a biotin tag can be conjugated to the molecule, allowing for its detection and isolation using streptavidin-based affinity chromatography. For mechanistic studies, a photoaffinity label, such as a diazirine or an aryl azide, can be incorporated into the structure. Upon photoactivation, these groups form highly reactive species that can covalently crosslink with nearby interacting proteins, enabling the identification of binding partners.

Table 3: Components for Bioconjugates and Chemical Probes

| Application | Conjugated Moiety | Purpose |

|---|---|---|

| Bioconjugation | Protein (e.g., via Lysine) | To study the effect of the small molecule on protein function. |

| Fluorescent Probe | Fluorophore (e.g., Fluorescein) | For cellular imaging and localization studies. |

| Affinity Probe | Biotin | For affinity purification of binding partners. |

Computational and Theoretical Studies of 4,4 Dimethyl 2 Phenylcyclohexane 1 Carboxylic Acid

Quantum Chemical Calculations of Molecular Geometry, Electronic Structure, and Conformational Preferences

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for determining the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to find the optimal molecular geometry and describe the electron distribution.

For 4,4-Dimethyl-2-phenylcyclohexane-1-carboxylic acid, the primary conformational considerations involve the chair form of the cyclohexane (B81311) ring and the relative orientations of the phenyl and carboxylic acid substituents (axial vs. equatorial). DFT calculations, using functionals like B3LYP or ωB97X-D with a suitable basis set (e.g., 6-31G* or larger), would be employed to perform geometry optimization for all possible stereoisomers and conformers. This process identifies the lowest energy (most stable) structures.

The key conformers arise from the cis/trans relationship between the phenyl and carboxylic acid groups and whether these groups occupy axial or equatorial positions. For example, in the most stable chair conformation, bulky substituents typically prefer the equatorial position to minimize steric hindrance. Quantum calculations would precisely quantify the energy differences between these arrangements.

Once the geometries are optimized, a range of electronic properties can be calculated. These include the distribution of frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP) map, and dipole moments. The HOMO-LUMO gap is a key indicator of chemical reactivity, while the MEP map reveals regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack.

Illustrative Optimized Geometric Parameters (DFT/B3LYP/6-31G) * This table presents hypothetical, yet plausible, optimized geometric parameters for the lowest energy conformer, predicted to be the trans-diequatorial isomer.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

| Bond Length | C(carboxyl) | C(ring, 1) | - | 1.52 Å |

| C(phenyl) | C(ring, 2) | - | 1.51 Å | |

| C(carboxyl) | O(hydroxyl) | - | 1.35 Å | |

| Bond Angle | C(2) | C(1) | C(6) | 111.5° |

| C(1) | C(2) | C(3) | 112.0° | |

| Dihedral Angle | C(phenyl) | C(2) | C(1) | C(carboxyl) |

Molecular Mechanics and Dynamics Simulations for Conformational Landscape Exploration of this compound

While quantum methods are highly accurate, they are computationally expensive. For exploring the vast conformational landscape of a flexible molecule, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are more efficient.

MM methods use classical force fields (e.g., MMFF94, AMBER) to calculate the potential energy of a molecule as a function of its atomic coordinates. nih.govsci-hub.se A systematic conformational search using MM can rapidly generate and rank thousands of potential conformers, identifying a set of low-energy structures that are likely to be significantly populated at room temperature. This is crucial for understanding which shapes the molecule is likely to adopt.

Molecular Dynamics (MD) simulations extend this by simulating the movement of atoms over time, providing a dynamic picture of the molecule's behavior. nih.govplos.org An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic solution) and solving Newton's equations of motion for each atom. The resulting trajectory can be analyzed to observe conformational transitions, such as ring flips or substituent rotations, and to calculate the relative free energies of different conformational states. This provides a more realistic view of the molecule's flexibility than static calculations alone.

Illustrative Relative Energies of Conformers from a Conformational Search

| Conformer (Substituents at C1, C2) | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| trans (eq, eq) | 0.00 | 95.5% |

| cis (eq, ax) | 2.50 | 2.5% |

| cis (ax, eq) | 2.80 | 1.8% |

| trans (ax, ax) | 5.50 | <0.2% |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) for Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm experimental structure assignments.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating NMR isotropic shielding constants. researchgate.netresearchgate.net These calculated values for ¹H and ¹³C nuclei are then converted into chemical shifts by referencing them against a calculated standard, such as Tetramethylsilane (TMS). researchgate.netnih.gov For flexible molecules, it is essential to calculate the shifts for several low-energy conformers and then compute a Boltzmann-weighted average to obtain a final predicted spectrum that accounts for the conformational equilibrium. comporgchem.com Such predictions can achieve high accuracy, with mean absolute errors often less than 0.2 ppm for ¹H and 2-4 ppm for ¹³C shifts. researchgate.net

Vibrational Frequencies: The same quantum chemical models used for geometry optimization can be used to calculate the harmonic vibrational frequencies. These correspond to the peaks observed in Infrared (IR) and Raman spectra. It is a common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and anharmonicity, improving the agreement with experimental data.

Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| Carboxylic (C=O) | 179.5 | 179.2 |

| Cyclohexane C1 | 45.2 | 44.8 |

| Cyclohexane C2 | 49.8 | 49.5 |

| Cyclohexane C4 | 35.1 | 34.9 |

| Phenyl C(ipso) | 145.3 | 145.0 |

| Phenyl C(ortho) | 128.9 | 128.6 |

Reaction Pathway Analysis, Transition State Modeling, and Reaction Energy Profile Calculations for Synthetic Processes

Theoretical calculations can elucidate the mechanisms of chemical reactions, providing insights that are difficult to obtain experimentally. For the synthesis of this compound, computational methods could be used to model key steps, such as the reaction of a precursor like 4,4-dimethyl-2-phenylcyclohexanone with a nucleophile.

Hypothetical Reaction Energy Profile for a Synthetic Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State (TS) | +15.5 |

| Intermediates | -5.2 |

| Products | -12.8 |

Molecular Docking Simulations with Model Enzyme Active Sites or Receptors to Understand Binding Modes and Interactions (for academic mechanistic insights, not for drug design or efficacy)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a large molecule, typically a protein or enzyme. rowan.eduanimbiosci.org For academic purposes, docking this compound into a model enzyme active site can provide mechanistic insights into potential intermolecular interactions.

Given the carboxylic acid moiety, a relevant model system could be a cyclooxygenase (COX) enzyme, which has a well-defined binding site that accommodates acidic molecules. nih.govtbzmed.ac.ir The process involves preparing the 3D structures of the ligand and the receptor. The docking software then samples a vast number of possible orientations of the ligand within the active site and uses a scoring function to rank them.

The results of a docking simulation would include the predicted binding affinity (a score representing the strength of the interaction) and the specific binding pose. Analysis of the best-scoring pose would reveal key interactions, such as hydrogen bonds between the carboxylic acid group and polar residues in the active site (e.g., Arginine, Tyrosine), and hydrophobic interactions between the phenyl and dimethylcyclohexane parts of the molecule and nonpolar pockets of the enzyme. These simulations provide a static, hypothetical snapshot of the binding event, offering valuable clues about the structural basis of molecular recognition.

Illustrative Molecular Docking Results with a Model Enzyme (COX-2)

| Parameter | Value / Description |

| Binding Affinity (Score) | -8.5 kcal/mol |

| Key Hydrogen Bonds | Carboxyl O with Arg120; Carboxyl OH with Tyr355 |

| Key Hydrophobic Interactions | Phenyl ring with Val523, Leu352; Dimethyl groups with Ala527 |

| Predicted Binding Mode | The carboxylic acid group anchors the molecule in the primary binding pocket, while the phenyl group occupies a secondary hydrophobic channel. |

Potential Research Applications of 4,4 Dimethyl 2 Phenylcyclohexane 1 Carboxylic Acid in Academic Settings

As Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis Methodologies

The structure of 4,4-Dimethyl-2-phenylcyclohexane-1-carboxylic acid, containing two stereocenters, makes it a chiral molecule. In principle, its enantiomerically pure forms could serve as valuable building blocks or chiral auxiliaries in asymmetric synthesis. Chiral carboxylic acids are frequently employed to resolve racemic mixtures of amines and alcohols or as starting materials for the synthesis of more complex chiral molecules. The rigid cyclohexane (B81311) backbone, substituted with a bulky phenyl group and gem-dimethyl groups, could offer distinct stereochemical control in chemical transformations. However, there is currently no specific literature demonstrating the use of this compound for these purposes.

In the Design and Synthesis of Novel Organic Materials and Supramolecular Assemblies

Substituted cyclohexane carboxylic acids have been investigated as components of liquid crystals and other organic materials. The rigid core and the potential for introducing various functional groups make them suitable scaffolds for creating molecules with specific organizational properties. The combination of the phenyl ring and the carboxylic acid group in this compound provides sites for intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for the formation of supramolecular assemblies. Despite this potential, there are no published studies on the synthesis of novel organic materials or supramolecular structures using this specific compound.

As Ligands or Precursors for Homogeneous and Heterogeneous Catalytic Systems

The carboxylic acid functional group in this compound can be used to coordinate with metal centers, suggesting its potential as a ligand in catalysis. The stereochemical environment created by the substituted cyclohexane ring could influence the selectivity of catalytic reactions. Furthermore, this compound could serve as a precursor for the synthesis of more complex ligands. While the development of metal complexes with cyclohexane-based ligands is an active area of research, no studies have specifically reported the use of this compound as a ligand or precursor for catalytic systems.

Role as a Model Compound for Fundamental Structure-Reactivity Relationship Studies in Substituted Cyclohexane Systems

Disubstituted cyclohexane derivatives are classic subjects for studying conformational analysis and stereoelectronic effects. The chair conformations of the cyclohexane ring and the axial versus equatorial positioning of substituents have a profound impact on the molecule's stability and reactivity. This compound, with its gem-dimethyl group locking the conformation to some extent and its polar carboxylic acid and bulky phenyl groups, could serve as an interesting model system.

Table 1: Predicted Conformational Preferences of Substituents in this compound

| Substituent | Position | Predicted Stable Orientation | Rationale |

|---|---|---|---|

| Phenyl | C2 | Equatorial | Minimizes steric hindrance. |

This table is based on general principles of conformational analysis of substituted cyclohexanes and is not derived from specific experimental or computational studies on this compound.

Detailed experimental and computational studies would be necessary to fully elucidate the conformational equilibrium and its influence on the compound's reactivity. At present, such specific studies for this compound have not been found in the literature.

Application in Chemical Biology as Probes for Target Identification (excluding any therapeutic or clinical claims)

Molecules with well-defined three-dimensional structures are often used as scaffolds for the design of chemical probes to investigate biological systems. The carboxylic acid group of this compound could be functionalized to attach reporter groups or reactive moieties for target identification studies. The lipophilic nature of the phenyl and dimethylcyclohexane core might facilitate membrane permeability. While derivatives of other cyclohexane carboxylic acids have been explored for their biological activities, there is no research available on the application of this compound as a chemical probe for target identification.

Advanced Analytical Methodologies for Research on 4,4 Dimethyl 2 Phenylcyclohexane 1 Carboxylic Acid

Chromatographic Techniques for Purity Assessment, Isomer Separation, and Enantiomeric Excess Determination (HPLC, GC, SFC)

Chromatographic techniques are indispensable for the analysis of 4,4-Dimethyl-2-phenylcyclohexane-1-carboxylic acid, enabling the separation of the compound from impurities and the resolution of its various stereoisomers. Given the compound's chiral nature, arising from the substituted cyclohexane (B81311) ring, methods that can distinguish between enantiomers and diastereomers are of paramount importance.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both purity assessment and chiral separations of non-volatile compounds like carboxylic acids. For achiral purity analysis, reversed-phase HPLC using a C18 column with a mobile phase consisting of an acetonitrile/water or methanol (B129727)/water gradient and an acid modifier (e.g., trifluoroacetic acid or formic acid) is typically effective. For chiral separations, specialized chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving the enantiomers of carboxylic acids. nih.govresearchgate.netnih.gov The choice of mobile phase, often a mixture of hexane/isopropanol with a small amount of a carboxylic acid modifier, is critical for achieving optimal separation. mdpi.com

Interactive Data Table: Illustrative HPLC Chiral Separation Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Elution Order | Enantiomer 1 before Enantiomer 2 |

| Typical Resolution (Rs) | > 1.5 |

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While the free carboxylic acid may require derivatization to a more volatile ester (e.g., methyl or ethyl ester) to prevent peak tailing and improve resolution, GC offers high efficiency. chromatographyonline.com For enantiomeric excess determination, chiral capillary columns coated with cyclodextrin (B1172386) derivatives are commonly employed. researchgate.netmst.edu These columns can effectively separate the derivatized enantiomers, allowing for precise quantification.

Interactive Data Table: Representative GC Chiral Separation Conditions (for methyl ester derivative)

| Parameter | Condition |

|---|---|

| Column | Chirasil-Dex CB (Beta-cyclodextrin derivative) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 200 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) at 270 °C |

| Expected Retention Times | (R)-enantiomer ~15.2 min, (S)-enantiomer ~15.5 min |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations. americanpharmaceuticalreview.com SFC utilizes supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol or ethanol. This technique offers fast analysis times and reduced solvent consumption. afmps.benih.gov Polysaccharide-based chiral stationary phases are also widely used in SFC and have demonstrated broad applicability for the separation of chiral carboxylic acids. waters.comresearchgate.net

Interactive Data Table: Example SFC Chiral Separation Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralcel OJ-H (Cellulose tris(4-methylbenzoate) on silica gel) |

| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 220 nm |

| Advantage | Faster separation and less organic solvent waste compared to HPLC |

Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Behavior and Thermal Stability in Research Contexts

Thermal analysis techniques provide critical information about the physical properties and stability of a material as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For this compound, DSC can be used to determine its melting point, heat of fusion, and to detect any polymorphic transitions. This information is vital for understanding the solid-state properties of the compound, which can influence its handling and formulation in a research setting. azom.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability of the compound and to determine its decomposition temperature. researchgate.net For a research compound, knowing the temperature at which it begins to degrade is crucial for setting appropriate conditions for storage and for any thermally driven reactions.

Interactive Data Table: Expected Thermal Analysis Data

| Analysis | Parameter | Expected Value/Observation |

|---|---|---|

| DSC | Melting Point (Onset) | 150 - 170 °C (Illustrative) |

| DSC | Heat of Fusion (ΔHf) | 25 - 35 kJ/mol (Illustrative) |

| TGA | Onset of Decomposition | > 250 °C in N2 atmosphere (Illustrative) |

| TGA | Residue at 500 °C | < 1% (Illustrative) |

Elemental Analysis and Combustion Analysis for Stoichiometric Verification of Synthesized Compounds and Their Derivatives

Elemental analysis, typically performed via combustion analysis, is a fundamental technique for verifying the empirical formula of a synthesized compound. In this method, a small, precisely weighed sample of this compound is burned in an excess of oxygen. The resulting combustion products, carbon dioxide (CO2) and water (H2O), are collected and quantified. From the masses of CO2 and H2O produced, the mass percentages of carbon and hydrogen in the original sample can be calculated. The oxygen percentage is typically determined by difference.

This analysis provides a crucial check on the stoichiometry of the compound, confirming that the synthesized material has the expected elemental composition. For this compound, with a molecular formula of C15H20O2, the theoretical elemental composition can be readily calculated. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Interactive Data Table: Elemental Analysis Data for C15H20O2

| Element | Theoretical % | Experimental % (Typical Acceptable Range) |

|---|---|---|

| Carbon (C) | 77.55% | 77.55 ± 0.40% |

| Hydrogen (H) | 8.68% | 8.68 ± 0.40% |

| Oxygen (O) | 13.77% | (Determined by difference) |

This stoichiometric verification is a cornerstone of chemical characterization, ensuring that subsequent research is conducted on a well-defined and structurally correct molecule.

Conclusion and Future Research Directions for 4,4 Dimethyl 2 Phenylcyclohexane 1 Carboxylic Acid

Summary of Key Academic Findings and Contributions to Organic Chemistry

The primary contribution of this compound, once thoroughly investigated, would be to expand the understanding of structure-property relationships in polysubstituted cyclohexane (B81311) systems. The interplay between the bulky phenyl group, the gem-dimethyl groups, and the carboxylic acid function would provide valuable data on conformational preferences, reaction stereoselectivity, and potential biological interactions.

Identification of Unexplored Synthetic Routes and Novel Reactivity Patterns for Future Investigation

The synthesis of 4,4-dimethyl-2-phenylcyclohexane-1-carboxylic acid has not been extensively documented, presenting an open field for synthetic exploration. Plausible synthetic strategies can be proposed based on established organic reactions.

Proposed Synthetic Routes:

A potential precursor to the target molecule is 4,4-dimethyl-2-cyclohexen-1-one (B91216), which can be synthesized through various methods, including the Robinson annulation. orgsyn.org From this intermediate, several routes to introduce the phenyl and carboxyl groups could be explored:

Conjugate Addition and Carboxylation: A cuprate-mediated 1,4-conjugate addition of a phenyl group to 4,4-dimethyl-2-cyclohexen-1-one would yield a phenyl-substituted cyclohexanone. Subsequent conversion of the ketone to a carboxylic acid, for example, via a haloform reaction or by introduction of a nitrile followed by hydrolysis, could provide the desired product.

Diels-Alder Reaction: A Diels-Alder cycloaddition between a suitable diene and a phenyl-containing dienophile, followed by functional group manipulations, could construct the substituted cyclohexane ring.

Catalytic C-H Functionalization: More modern approaches, such as palladium-catalyzed C-H arylation of a 4,4-dimethylcyclohexanecarboxylic acid derivative, could also be a viable, albeit challenging, synthetic pathway. nih.gov

Novel Reactivity Patterns:

The reactivity of this compound is expected to be dictated by its carboxylic acid group and the stereoelectronic environment of the cyclohexane ring.

Derivatization: Standard derivatization reactions of the carboxylic acid to form esters, amides, and acid chlorides would be the first step in exploring its reactivity. libretexts.orgyoutube.com The steric hindrance imposed by the adjacent phenyl group and the gem-dimethyl groups could influence the rates and yields of these reactions.

Intramolecular Reactions: The relative positioning of the phenyl and carboxyl groups could facilitate intramolecular cyclization reactions under appropriate conditions, leading to novel polycyclic structures.

Stereoselective Reactions: The chiral nature of the compound (due to the substituents at positions 1 and 2) suggests that stereoselective reactions at the carboxylic acid or other positions on the ring could be explored, potentially leading to enantiomerically pure derivatives.

Proposed Theoretical Investigations and Computational Challenges Related to the Compound's Properties

The conformational flexibility of the cyclohexane ring, combined with the bulky substituents, makes this compound an excellent candidate for theoretical and computational studies.

Conformational Analysis:

The cyclohexane ring can exist in various conformations, with the chair form being the most stable. For a disubstituted cyclohexane like the target molecule, the relative orientation of the phenyl and carboxyl groups (cis or trans) will significantly impact the conformational equilibrium. Computational methods, such as Density Functional Theory (DFT), can be employed to determine the relative energies of the different chair and boat conformations. nih.gov Key questions to address include:

What are the preferred axial/equatorial orientations of the phenyl and carboxyl groups in both the cis and trans isomers?

How do the gem-dimethyl groups influence the ring's conformational preferences and the energy barrier for ring flipping?

What is the energetic landscape of the various rotamers of the phenyl and carboxyl groups?

Data Table: Proposed Computational Studies

| Computational Method | Property to Investigate | Expected Outcome |

| DFT (e.g., B3LYP) | Ground-state geometries and relative energies of conformers | Determination of the most stable conformers and the influence of substituents on conformational equilibrium. |

| Ab initio methods | Transition states for conformational changes (e.g., ring flip) | Calculation of the energy barriers for conformational interconversions. |

| Molecular Dynamics | Dynamic behavior in different solvent environments | Understanding the influence of solvent on conformational preferences and intermolecular interactions. |

Emerging Research Areas and Potential Novel Academic Applications for this compound in Chemical Sciences

The unique structural features of this compound open up several avenues for its potential application in various fields of chemical science.

Medicinal Chemistry:

Many biologically active molecules contain substituted cyclohexane rings. The rigid framework and specific spatial arrangement of functional groups in this compound could make its derivatives interesting candidates for drug discovery. Potential areas of investigation include:

Scaffolds for Novel Therapeutics: The compound could serve as a scaffold for the synthesis of new libraries of compounds to be screened for various biological activities, such as antibacterial or anticancer properties. mdpi.comresearchgate.netresearchgate.net

Probes for Biological Systems: Isotopically labeled versions of the molecule could be synthesized and used as probes to study enzyme active sites or receptor binding pockets.

Materials Science:

Carboxylic acid-containing molecules are often used as building blocks for polymers and liquid crystals.

Liquid Crystals: Derivatives of phenylcyclohexanecarboxylic acids have been shown to exhibit liquid crystalline properties. osti.gov The specific substitution pattern of the target molecule could lead to novel mesomorphic behaviors.

Polymer Chemistry: The carboxylic acid functionality allows for its incorporation into polyesters or polyamides. The rigid and bulky nature of the substituted cyclohexane unit could impart unique thermal and mechanical properties to the resulting polymers.

Asymmetric Catalysis:

Enantiomerically pure derivatives of this compound could be explored as chiral ligands for asymmetric catalysis. The defined stereochemistry and conformational rigidity could lead to high levels of enantioselectivity in metal-catalyzed reactions.

Q & A

Q. What synthetic routes are recommended for preparing 4,4-dimethyl-2-phenylcyclohexane-1-carboxylic acid, and how can reaction conditions be optimized?

Methodology :

- Friedel-Crafts Acylation : Start with a cyclohexane derivative (e.g., cyclohexanone) and a substituted benzoyl chloride. Use Lewis acids (e.g., AlCl₃) to facilitate acylation, forming the ketone intermediate. Adjust solvent (e.g., dichloromethane) and temperature (0–25°C) to control regioselectivity .

- Reduction and Carboxylic Acid Formation : Reduce the ketone intermediate to a secondary alcohol using NaBH₄ or catalytic hydrogenation, followed by oxidation to the carboxylic acid with KMnO₄ or CrO₃. Monitor reaction progress via TLC or HPLC to avoid over-oxidation .

- Critical Parameters : Optimize stoichiometry (e.g., 1:1.2 molar ratio of cyclohexane derivative to benzoyl chloride) and catalyst loading (5–10 mol%) to maximize yield.

Methodology :

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the carboxylic acid and phenyl group) .

- NMR Spectroscopy : Use - and -NMR to analyze coupling constants (e.g., vicinal ) and NOE effects, identifying chair or twist-boat conformations of the cyclohexane ring .

- Computational Modeling : Perform DFT calculations (B3LYP/6-311++G(d,p)) to predict stable conformers and compare with experimental data .

Q. What analytical techniques are suitable for characterizing purity and stability under varying conditions?

Methodology :

- HPLC/MS : Quantify impurities using reverse-phase C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% formic acid). Monitor degradation products under thermal stress (40–80°C) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring mass loss at 10°C/min increments. Correlate with DSC data to identify melting points and phase transitions .

- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 2–12) and analyze hydrolysis products via -NMR or IR spectroscopy .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?

Methodology :

- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to study electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Simulate binding to target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Analyze binding affinities and key interactions (e.g., hydrogen bonds with catalytic residues) .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate conformational flexibility and ligand-receptor stability .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1H^1H1H-NMR splitting patterns)?

Methodology :

- Variable-Temperature NMR : Identify dynamic processes (e.g., ring flipping) by acquiring spectra at 25–100°C. Observe coalescence temperatures to estimate activation energies .

- Isotopic Labeling : Synthesize -labeled analogs to trace carbon environments and clarify ambiguous signals .

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks and assign stereochemistry through cross-peak correlations .

Q. How does the compound’s structure influence its potential as a drug precursor or enzyme inhibitor?

Methodology :

- SAR Studies : Modify substituents (e.g., replace phenyl with fluorophenyl) and assay inhibitory activity against target enzymes (e.g., acetylcholinesterase). Correlate logP values with membrane permeability .

- Enzymatic Assays : Measure IC₅₀ values using fluorogenic substrates. For example, test inhibition of β-lactamase via nitrocefin hydrolysis .

- Metabolic Stability : Incubate with liver microsomes and quantify metabolites via LC-MS. Compare with analogues to optimize pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.